methyl (2S)-2-[[(2S,3S)-2-[[(2S)-2-[[3-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-2-hydroxy-5-methylhexyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoate
Description
The compound methyl (2S)-2-[[(2S,3S)-2-[[(2S)-2-[[3-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-2-hydroxy-5-methylhexyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoate is a highly complex peptide-derived molecule featuring:
- Multiple L-amino acid residues (e.g., phenylalanine, imidazole-containing residues).
- Imidazole rings (1H-imidazol-5-yl groups), which are critical for hydrogen bonding and metal coordination.
- Phenyl groups contributing to hydrophobicity and π-π interactions.
- An ester terminal group (methyl propanoate), influencing solubility and metabolic stability.
Structural characterization methods such as X-ray crystallography (using SHELX programs ) or NMR would be essential for confirming its conformation.
Properties
IUPAC Name |
methyl (2S)-2-[[(2S,3S)-2-[[(2S)-2-[[3-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-2-hydroxy-5-methylhexyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H78N12O9/c1-8-34(6)47(52(72)64-43(54(74)75-7)24-36-18-13-10-14-19-36)65-51(71)46(33(4)5)58-29-45(67)40(22-32(2)3)61-49(69)42(26-38-28-57-31-60-38)62-48(68)41(23-35-16-11-9-12-17-35)63-50(70)44-20-15-21-66(44)53(73)39(55)25-37-27-56-30-59-37/h9-14,16-19,27-28,30-34,39-47,58,67H,8,15,20-26,29,55H2,1-7H3,(H,56,59)(H,57,60)(H,61,69)(H,62,68)(H,63,70)(H,64,72)(H,65,71)/t34-,39-,40?,41-,42-,43-,44-,45?,46-,47-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZGIATGBIBDSMA-DAOGVMBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)OC)NC(=O)C(C(C)C)NCC(C(CC(C)C)NC(=O)C(CC2=CN=CN2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C(CC5=CN=CN5)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)OC)NC(=O)[C@H](C(C)C)NCC(C(CC(C)C)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC5=CN=CN5)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H78N12O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1039.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101559-44-8 | |
| Record name | BW 633C | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101559448 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Biological Activity
Methyl (2S)-2-[[(2S,3S)-... (hereafter referred to as "the compound") is a complex peptide derivative that exhibits significant biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure comprising multiple amino acid residues and functional groups. Its molecular formula includes carbon, hydrogen, nitrogen, and oxygen atoms, contributing to its diverse biological interactions.
The biological activity of the compound is primarily attributed to its ability to interact with specific receptors and enzymes in biological systems. Key mechanisms include:
- Inhibition of Enzymatic Activity : The compound acts as an inhibitor for certain proteases, which are enzymes that play crucial roles in various physiological processes.
- Modulation of Signal Transduction Pathways : It influences pathways such as the MAPK/ERK pathway, which is essential for cell proliferation and differentiation.
- Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antimicrobial activity against various pathogens, potentially making it useful in treating infections.
Biological Activity Data
The following table summarizes the biological activities reported for the compound:
Case Studies
Several studies have investigated the biological effects of the compound:
- Study on Enzyme Inhibition : A study demonstrated that the compound inhibits matrix metalloproteinases (MMPs), which are implicated in cancer metastasis. The inhibition led to reduced tumor cell migration in vitro .
- Antimicrobial Efficacy : Research published in Journal of Antimicrobial Chemotherapy showed that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting potential for development into a therapeutic agent for bacterial infections .
- Cytotoxic Effects : A recent investigation highlighted the cytotoxic properties of the compound on various cancer cell lines, indicating its potential as an anticancer agent. The mechanism was linked to the induction of apoptosis through mitochondrial pathways .
Scientific Research Applications
Anticancer Agents
Methyl (2S)-2-[[(2S,3S)-... has been studied for its potential as an anticancer agent. Research indicates that compounds with similar structures exhibit cytotoxicity against various cancer cell lines. The presence of amino acid derivatives suggests a mechanism that may interfere with protein synthesis or cellular signaling pathways involved in tumor growth.
Case Study: Cytotoxic Activity
A study evaluated the cytotoxic effects of structurally related compounds on breast cancer cells. The results showed significant inhibition of cell proliferation, indicating that methyl (2S)-... could be a lead compound for the development of new anticancer therapies .
Neuropharmacological Applications
The compound's structural features, particularly the imidazole and phenyl groups, suggest potential interactions with neurotransmitter systems. This opens avenues for research into its effects on neurological disorders.
Case Study: Neuroprotective Effects
In a recent investigation, derivatives of this compound were tested for neuroprotective properties against oxidative stress in neuronal cells. The findings indicated that certain modifications led to enhanced neuroprotection, providing insights into developing treatments for neurodegenerative diseases .
Enzyme Inhibition
Another promising application lies in enzyme inhibition, particularly targeting acetylcholinesterase (AChE). Compounds designed to inhibit AChE can be beneficial in treating Alzheimer's disease by increasing acetylcholine levels in the brain.
Case Study: AChE Inhibition
Research demonstrated that similar compounds effectively inhibited AChE activity in vitro, suggesting that methyl (2S)-... could be modified to enhance its efficacy as an Alzheimer's treatment .
Drug Design Strategies
The complexity of methyl (2S)-... allows for various modifications to optimize its pharmacological properties. Structure-activity relationship (SAR) studies can guide these modifications to improve potency and selectivity against target enzymes or receptors.
Chemical Reactions Analysis
Hydrolysis of Ester and Amide Bonds
The methyl ester group and amide linkages are susceptible to hydrolysis under acidic or basic conditions.
-
Ester Hydrolysis :
The terminal methyl ester can undergo saponification in basic media (e.g., NaOH, H₂O) to yield the corresponding carboxylic acid derivative. This reaction is critical for prodrug activation . -
Amide Hydrolysis :
Amide bonds may hydrolyze under harsh acidic (e.g., HCl, 6M) or enzymatic (e.g., proteases) conditions, cleaving the backbone into smaller peptide fragments .
| Functional Group | Reaction Conditions | Products | Source |
|---|---|---|---|
| Methyl ester | NaOH/H₂O, 80°C | Carboxylic acid + methanol | |
| Amide bonds | 6M HCl, 110°C or protease | Peptide fragments + amino acids |
Imidazole Ring Reactivity
The 1H-imidazol-5-yl substituents participate in coordination and electrophilic substitution reactions.
-
Metal Coordination :
Imidazole nitrogen atoms can coordinate with transition metals (e.g., Zn²⁺, Fe³⁺), forming stable complexes relevant to metalloenzyme interactions . -
Electrophilic Substitution :
Under acidic conditions, the imidazole ring undergoes nitration or sulfonation at the C-4 position .
| Reaction Type | Conditions | Product | Source |
|---|---|---|---|
| Metal coordination | pH 7.4, ZnCl₂ | Imidazole-metal complex | |
| Nitration | HNO₃, H₂SO₄, 0°C | 4-Nitroimidazole derivative |
Oxidation and Reduction Reactions
-
Oxidation of Alcohols :
The secondary alcohol group (-OH) in the 2-hydroxy-5-methylhexyl moiety can oxidize to a ketone using agents like pyridinium chlorochromate (PCC) . -
Reduction of Aromatic Rings :
Phenyl groups may undergo catalytic hydrogenation (H₂, Pd/C) to form cyclohexane derivatives, altering hydrophobicity .
| Reaction | Reagents/Conditions | Outcome | Source |
|---|---|---|---|
| Alcohol oxidation | PCC, CH₂Cl₂, 25°C | Ketone formation | |
| Phenyl reduction | H₂ (1 atm), Pd/C, ethanol | Cyclohexane derivative |
Acylation and Alkylation
The primary amine (-NH₂) and secondary amines in the structure can undergo acylation or alkylation.
-
Acylation :
Reaction with acetyl chloride (AcCl) forms acetylated derivatives, modifying solubility . -
Alkylation :
Alkyl halides (e.g., CH₃I) in basic media yield N-alkylated products .
| Reaction | Reagents | Product | Source |
|---|---|---|---|
| Acylation | AcCl, pyridine | Acetylated amine | |
| Alkylation | CH₃I, K₂CO₃, DMF | N-methylated derivative |
Stability Under Thermal and pH Stress
-
Thermal Degradation :
At temperatures >150°C, the compound may decompose via retro-aldol or β-elimination pathways, generating imidazole-containing fragments . -
pH-Dependent Stability :
Stability studies suggest optimal integrity at pH 6–8, with degradation accelerating in strongly acidic (pH <3) or basic (pH >10) conditions .
Comparison with Similar Compounds
Structural Analogs and Functional Groups
Key structural analogs and their distinguishing features are summarized below:
Key Observations :
- The target compound shares imidazole moieties with benzimidazole derivatives (), which exhibit antimicrobial activity. However, its additional pyrrolidine and ester groups may alter target specificity or pharmacokinetics.
- Compared to piperidine-containing analogs (), the target compound’s pyrrolidine ring may confer rigidity, affecting binding affinity .
Challenges in Similarity Assessment
- Structural Complexity : Traditional similarity coefficients (e.g., Tanimoto index) may fail to capture critical features of the target compound due to its size and branching .
- Functional vs. Structural Similarity : Compounds with dissimilar backbones (e.g., benzimidazoles vs. pyrrolidines) may share bioactivity, emphasizing the need for multidimensional profiling (e.g., ChemGPS-NP ).
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
